2-((4-fluorophenyl)thio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide
Description
The structure is further modified with a 4-fluorophenylthioacetamide side chain, which introduces electron-withdrawing (fluorine) and sulfur-based functionalities. Such modifications are often employed to enhance metabolic stability and target binding affinity in drug discovery contexts.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-20-15-6-7-22-9-13(15)14(19-20)8-18-16(21)10-23-12-4-2-11(17)3-5-12/h2-5H,6-10H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUUXGQNKAPZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)CSC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the Fluorophenyl Thioether: The initial step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to form the 4-fluorophenyl thioether.
Synthesis of the Tetrahydropyrano-pyrazole Core: This step involves the cyclization of suitable precursors to form the tetrahydropyrano-pyrazole ring system.
Coupling Reaction: The final step is the coupling of the fluorophenyl thioether with the tetrahydropyrano-pyrazole core using an acetamide linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the acetamide or pyrazole moieties.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. Its fluorophenyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
The compound’s structure suggests potential pharmacological applications. It could be investigated for its activity as an enzyme inhibitor or receptor modulator, contributing to drug discovery and development.
Industry
In industrial applications, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-((4-fluorophenyl)thio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group may enhance binding affinity and specificity, while the thioether linkage and tetrahydropyrano-pyrazole core contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The tetrahydropyrano[4,3-c]pyrazol moiety is conserved across analogs, but substituent variations significantly alter physicochemical and biological properties:
Key Observations:
- Steric Effects: The methyl group at the pyrazol N1 position (target compound) reduces steric hindrance compared to SC19-0605’s ethyl group, possibly favoring interactions with compact binding pockets.
- Electron Effects: The fluorine atom’s electronegativity may stabilize the thioacetamide moiety against oxidative metabolism, improving pharmacokinetic stability relative to non-halogenated analogs.
Contrast with Pesticidal Acetamides
Compounds like N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043, ) share the acetamide backbone but incorporate trifluoromethyl-thiadiazolyl groups, which confer pesticidal activity via oxidative stress induction. This highlights how minor structural changes (e.g., thiadiazole vs. pyrazolopyran) can shift applications from therapeutic to agrochemical.
Research Findings and Assay Relevance
Structural analogs like SA55-4096 and SC19-0605 likely underwent such profiling, though their specific IC₅₀ values are unreported in the evidence.
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H17FN2OS
- Molecular Weight : 292.37 g/mol
This compound features a fluorophenyl group and a tetrahydropyrano-pyrazole moiety, which are significant for its biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's potential in various biological contexts:
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, related pyrazole derivatives have shown efficacy against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((4-fluorophenyl)thio)-N-(methyl)acetamide | HCT116 | 0.39 ± 0.06 |
| 2-((4-fluorophenyl)thio)-N-(methyl)acetamide | MCF-7 | 0.46 ± 0.04 |
These findings suggest that the target compound may inhibit cell proliferation through mechanisms involving kinase inhibition and apoptosis induction .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The structure of the compound suggests potential COX inhibition due to the presence of the pyrazole ring and acetamide functional group.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Kinase Inhibition : Similar compounds have been documented to inhibit key kinases involved in cancer progression.
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells has been noted in related pyrazole compounds.
- Anti-inflammatory Pathways : Inhibition of COX enzymes leads to reduced synthesis of pro-inflammatory mediators.
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives similar to our compound:
-
Study on Anticancer Efficacy :
- Researchers synthesized a series of pyrazole derivatives and tested their anticancer activities against HCT116 and MCF-7 cell lines.
- Results indicated that specific modifications in the structure significantly enhanced anticancer potency.
-
In Vivo Studies :
- Animal models treated with pyrazole derivatives exhibited reduced tumor growth and improved survival rates compared to control groups.
Q & A
Q. How can the synthesis yield of this compound be optimized?
Synthesis optimization requires careful control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution reactions, while ethanol improves solubility of intermediates .
- Temperature : Maintain 60–80°C for thioether bond formation to prevent side reactions .
- Catalysts : Triethylamine (TEA) facilitates amide coupling by scavenging acids .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the pure product .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR identify fluorophenyl (δ 7.2–7.4 ppm) and pyrazole-methyl (δ 2.4 ppm) groups .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 417.12) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydropyrano-pyrazole core .
Q. What solvents and conditions stabilize intermediates during multi-step synthesis?
- Intermediate A (thiophenol derivative) : Store in anhydrous dichloromethane under nitrogen to prevent oxidation .
- Intermediate B (pyrazole-methyl amine) : Use acetonitrile at 0–5°C to minimize decomposition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide pharmacological studies?
- Fluorophenyl group : Enhances lipophilicity and target binding (e.g., kinase inhibition) via hydrophobic and electrostatic interactions .
- Thioether linkage : Replace with sulfone to assess redox stability impacts on bioavailability .
- Pyrano-pyrazole core : Modify methyl substituents to evaluate steric effects on receptor docking . Method : Synthesize analogs, compare IC values in enzyme assays, and correlate with computational docking results .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Case study : DFT calculations predict high binding affinity to EGFR, but in vitro assays show weak inhibition.
- Analysis :
- Verify protonation states (use pH-adjusted molecular dynamics simulations) .
- Test metabolite stability (e.g., CYP450-mediated degradation via LC-MS/MS) .
- Reassess solvent effects in docking models (implicit vs. explicit water) .
Q. What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
- Knockdown/overexpression : Use siRNA or CRISPR to correlate target expression with compound efficacy .
- Competitive binding assays : Co-treat with known inhibitors (e.g., gefitinib for EGFR) to assess specificity .
Q. How to design stability studies under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC at 0, 24, 48 hrs .
- Oxidative stress : Expose to 0.1% HO; quantify sulfoxide byproducts using LC-MS .
- Plasma stability : Use human plasma at 37°C; precipitate proteins with acetonitrile before analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
